Ethyl 3,5-diiodo-1H-indole-2-carboxylate
Overview
Description
Ethyl 3,5-diiodo-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of Ethyl 3,5-diiodo-1H-indole-2-carboxylate typically involves the iodination of an indole precursor followed by esterification. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The iodination can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The final step involves esterification with ethanol to form the ethyl ester.
Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Ethyl 3,5-diiodo-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiols.
Oxidation Reactions: The indole ring can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-diones.
Reduction Reactions: The compound can be reduced using hydrogen gas in the presence of a palladium catalyst to form the corresponding dihydroindole derivative.
Major products formed from these reactions include substituted indoles, indole-2,3-diones, and dihydroindoles, which have various applications in medicinal chemistry and materials science .
Scientific Research Applications
Ethyl 3,5-diiodo-1H-indole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives with potential pharmaceutical applications.
Biology: The compound’s biological activity makes it a valuable tool for studying cellular processes and developing new therapeutic agents.
Medicine: Its antiviral, anticancer, and antimicrobial properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of Ethyl 3,5-diiodo-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The indole ring can bind to multiple receptors and enzymes, modulating their activity. The iodine atoms enhance the compound’s ability to form halogen bonds, which can stabilize interactions with biological targets. This results in the modulation of cellular processes such as signal transduction, gene expression, and apoptosis .
Comparison with Similar Compounds
Ethyl 3,5-diiodo-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Ethyl indole-2-carboxylate: Lacks the iodine atoms, resulting in different reactivity and biological activity.
3,5-Diiodoindole: Does not have the ethyl ester group, affecting its solubility and chemical properties.
Indole-3-acetic acid: A natural plant hormone with different biological functions and applications.
The presence of the iodine atoms and the ethyl ester group in this compound makes it unique, providing distinct chemical and biological properties that are valuable for various applications .
Biological Activity
Ethyl 3,5-diiodo-1H-indole-2-carboxylate is a derivative of indole, a compound known for its extensive biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Overview
This compound (CAS Number: 623918-45-6) is characterized by the presence of two iodine atoms at the 3 and 5 positions of the indole ring and an ethyl ester group at the carboxylic acid position. This unique structure enhances its reactivity and biological properties compared to other indole derivatives.
Synthesis
The synthesis of this compound typically involves:
- Iodination of Indole Precursors : The introduction of iodine atoms can be achieved through electrophilic aromatic substitution.
- Esterification : The carboxylic acid group is esterified with ethanol to form the ethyl ester.
The Fischer indole synthesis is a common method used in this context, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to yield the indole core.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Halogen Bonding : The iodine atoms enhance the compound's ability to form halogen bonds, stabilizing interactions with biological targets.
- Modulation of Cellular Processes : The compound influences signal transduction pathways, gene expression, and apoptosis through receptor binding and enzyme modulation .
Comparative Analysis
A comparison with other indole derivatives highlights the unique properties of this compound:
Compound Name | Key Features | Biological Activity |
---|---|---|
Ethyl Indole-2-Carboxylate | Lacks iodine; different reactivity | Varies |
3,5-Diiodoindole | No ethyl ester; affects solubility | Varies |
Indole-3-Acetic Acid | Natural plant hormone; different applications | Hormonal activity |
Ethyl 5-Chloro-3-Iodoindole | Contains chlorine; altered properties | Anticancer and antimicrobial activities |
Case Studies
Several studies provide insights into the potential applications of this compound:
- Antiviral Studies : A derivative was shown to inhibit HIV integrase effectively. Structural modifications led to improved binding affinity and inhibitory activity .
- Cytotoxicity Assessments : In vitro evaluations revealed significant cytotoxic effects against various cancer cell lines, indicating potential use in cancer therapy .
Properties
IUPAC Name |
ethyl 3,5-diiodo-1H-indole-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I2NO2/c1-2-16-11(15)10-9(13)7-5-6(12)3-4-8(7)14-10/h3-5,14H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFLRHXTVGBDRD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I2NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10449441 | |
Record name | Ethyl 3,5-diiodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623918-45-6 | |
Record name | Ethyl 3,5-diiodo-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10449441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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